N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a heterocyclic small molecule featuring:
- A thiophene-2-carboxamide core.
- A 6-ethyl-substituted benzothiazole moiety.
- A 3-(1H-imidazol-1-yl)propyl side chain.
- A hydrochloride salt formulation for enhanced solubility and stability.
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2.ClH/c1-2-15-6-7-16-18(13-15)27-20(22-16)24(19(25)17-5-3-12-26-17)10-4-9-23-11-8-21-14-23;/h3,5-8,11-14H,2,4,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPXYAJRWRKOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound characterized by its complex structure, which includes an imidazole ring, a thiazole moiety, and a thiophene group. Its molecular formula is C₁₈H₁₈ClN₃OS, and it has garnered attention in medicinal chemistry due to its potential biological activities.
Biological Activities
The biological activity of this compound is influenced by its structural components, which interact with various biological targets through different mechanisms. Preliminary studies suggest several key areas of activity:
1. Antimicrobial Activity
Similar compounds have demonstrated efficacy against various bacterial strains. The imidazole and thiazole rings are known to enhance the antimicrobial properties, making this compound a candidate for further exploration in treating infections.
2. Anticancer Properties
Research indicates that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of certain tumor cells, suggesting potential as an anticancer agent.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can affect various biological processes, potentially leading to therapeutic applications in metabolic disorders.
Case Studies
Several studies have explored the pharmacological effects of this compound:
-
Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, the compound was tested against multiple cancer cell lines, including A2780 (human ovarian carcinoma). The results indicated an IC50 value significantly lower than that of traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy . -
Study 2: Antimicrobial Efficacy
A comparative analysis showed that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
The mechanisms underlying the biological activities of this compound have been investigated through various assays:
- Cell Viability Assays : Used to determine cytotoxicity against cancer cell lines.
- Enzyme Activity Assays : Conducted to evaluate inhibition potential on target enzymes.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzothiazole | Contains a thiazole ring | Antimicrobial activity |
| Imatinib | Contains an imidazole ring | Anticancer properties |
| Thiophene derivatives | Contains thiophene rings | Antiviral activity |
This table illustrates the diversity in biological activities that can arise from slight variations in structure. The unique combination of imidazole, thiazole, and thiophene groups in this compound contributes to its distinct pharmacological profile .
Comparison with Similar Compounds
Structural Modifications in Benzothiazole Derivatives
Key structural variations among analogues include substitutions on the benzothiazole ring and modifications to the carboxamide-linked side chains.
Key Observations :
- Side Chain Variations: The 3-(1H-imidazol-1-yl)propyl chain in the target compound provides a basic nitrogen for hydrogen bonding, unlike the dimethylamino group in , which lacks aromaticity.
Comparison of Reaction Conditions :
Note: The target compound’s synthesis likely avoids cyclization steps required for 1,3,4-thiadiazole derivatives (e.g., sulfur cleavage in ), simplifying scalability.
Q & A
Q. What are the critical steps and parameters in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Carboxylic acid activation using thionyl chloride (SOCl₂) to form the reactive acyl chloride intermediate .
- Amide bond formation via coupling agents (e.g., DCC or HOBt) to link the thiophene-2-carboxamide moiety to the imidazole-propyl and benzo[d]thiazole-ethylamine groups .
- Reaction optimization : Temperature (often 60–80°C), solvent choice (DMF or dichloromethane), and reaction time (12–24 hours) significantly impact yield and purity .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at C6 of benzo[d]thiazole) and imidazole-propyl linkage .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (~485.0 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Q. What preliminary assays are used to evaluate biological activity?
- In vitro cytotoxicity : Screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess IC₅₀ values .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the imidazole-thiazole scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can conflicting data on biological activity between analogs be resolved?
Contradictions often arise from substituent variations (e.g., ethyl vs. methyl on benzo[d]thiazole). Strategies include:
- Comparative SAR analysis : Tabulate activity data for analogs (e.g., EC₅₀ values for cytotoxicity or enzyme inhibition) :
| Substituent on Benzo[d]thiazole | Biological Activity (IC₅₀, μM) | Target Selectivity |
|---|---|---|
| 6-Ethyl (target compound) | 1.2 ± 0.3 (HeLa) | Kinase A |
| 6-Fluoro (analog) | 5.8 ± 0.9 (HeLa) | Kinase B |
| 5-Chloro-4-methyl (analog) | 0.7 ± 0.2 (MCF-7) | Protease X |
- Computational docking : Compare binding modes using molecular dynamics (e.g., AutoDock Vina) to explain selectivity differences .
Q. What methodologies optimize reaction yields during scale-up synthesis?
- Solvent selection : Replace DMF with THF to reduce side reactions while maintaining solubility .
- Catalyst screening : Test Pd/C or CuI for coupling steps to enhance efficiency .
- Process analytical technology (PAT) : Use in-line HPLC to monitor reaction progress and adjust parameters dynamically .
Q. How can the compound’s stability under physiological conditions be assessed?
- pH-dependent degradation studies : Incubate in buffers (pH 2–9) and analyze degradation products via LC-MS .
- Plasma stability assays : Expose to human plasma (37°C, 24h) and quantify parent compound remaining .
- Forced degradation : Heat (60°C), light (UV), or oxidative stress (H₂O₂) to identify vulnerable functional groups (e.g., thiophene ring oxidation) .
Mechanistic and Translational Questions
Q. What is the hypothesized mechanism of action for this compound?
- Kinase inhibition : The imidazole-thiazole scaffold mimics ATP’s adenine moiety, competing for binding in kinase catalytic pockets (e.g., EGFR or CDK4/6) .
- Receptor antagonism : The ethylbenzo[d]thiazole group may block GPCR signaling (e.g., histamine or serotonin receptors) .
- Protease inhibition : Thiophene carboxamide binds to catalytic triads (e.g., in caspases or MMPs) via hydrogen bonding .
Q. How can in vitro-to-in vivo translation challenges be addressed?
- ADMET profiling :
- Aqueous solubility : Use shake-flask method with phosphate buffer (pH 7.4) .
- Caco-2 permeability : Assess intestinal absorption potential .
- Microsomal stability : Incubate with liver microsomes to predict metabolic clearance .
- Formulation strategies : Develop PEGylated nanoparticles or liposomes to enhance bioavailability .
Data Analysis and Validation
Q. What statistical methods reconcile variability in biological replicates?
- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for cytotoxicity assays) .
- Dose-response modeling : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., omics studies) .
Q. How are structural analogs prioritized for further development?
- Multi-criteria decision analysis (MCDA) : Score analogs based on potency (IC₅₀), selectivity (SI = IC₅₀ normal cells/IC₅₀ cancer cells), and synthetic feasibility .
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., ethyl → trifluoromethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
